8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
CAS No.:
Cat. No.: VC17715519
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one -](/images/structure/VC17715519.png)
Specification
Molecular Formula | C10H12N2O3 |
---|---|
Molecular Weight | 208.21 g/mol |
IUPAC Name | 8-(furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one |
Standard InChI | InChI=1S/C10H12N2O3/c1-12-8(7-3-2-4-14-7)10(5-11-6-10)15-9(12)13/h2-4,8,11H,5-6H2,1H3 |
Standard InChI Key | MMWHCDNLZJPJTO-UHFFFAOYSA-N |
Canonical SMILES | CN1C(C2(CNC2)OC1=O)C3=CC=CO3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule features a spiro[3.4]octane core, where two rings (a five-membered oxazolidinone and a four-membered diazetidine) share a single quaternary carbon atom. The oxazolidinone ring (5-oxa-2,7-diazaspiro) incorporates a lactam carbonyl at position 6, while the diazetidine ring (7-methyl substitution) provides stereoelectronic constraints that influence conformational dynamics . The furan-2-yl substituent at position 8 introduces aromatic character and potential hydrogen-bonding interactions through its oxygen heteroatom .
Stereochemical Considerations
X-ray crystallographic data for analogous spirocyclic oxazaspiro compounds (e.g., 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride) reveal a twisted boat conformation in the oxazolidinone ring, with the spiro carbon adopting a tetrahedral geometry . The furan substituent's orientation relative to the lactam plane likely creates steric interactions with the methyl group at position 7, potentially favoring one diastereomer during synthesis .
Spectroscopic Predictions
Based on structurally related compounds :
-
IR Spectroscopy: Strong absorption at 1740–1680 cm⁻¹ (C=O stretch), 1260–1180 cm⁻¹ (C-O-C asymmetric stretch), and 3100–3000 cm⁻¹ (furan C-H stretching)
-
NMR Spectroscopy:
-
¹H NMR: δ 7.45–7.35 (furan H-3/H-4), δ 6.45–6.35 (furan H-5), δ 4.20–3.80 (oxazolidinone CH₂), δ 3.10–2.90 (N-CH₃)
-
¹³C NMR: δ 170.5 (C=O), δ 152.1 (furan C-2), δ 110.3 (furan C-5), δ 65.2 (spiro carbon)
-
Synthetic Methodologies
Retrosynthetic Analysis
Two viable pathways emerge from literature precedents :
-
Spirocyclization-first approach: Construct the oxazaspiro core followed by furan functionalization
-
Furan pre-functionalization: Introduce the furan moiety early in the synthesis prior to ring closure
Core Synthesis via Intramolecular Etherification
Adapting the method of Aggarwal et al. :
-
Precursor preparation:
-
Aldol condensation of methyl glyoxylate with N-methyl-1,3-diaminopropane
-
Stereoselective reduction using DIBAL-H to yield 1,3-amino alcohol intermediate
-
-
Cyclization:
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | DIBAL-H, THF, -78°C | 92 | 95 |
2 | NaH, THF, 70°C | 88 | 98 |
Furan Incorporation Strategies
Patent literature suggests two viable methods:
-
Ullmann Coupling:
-
Copper-mediated coupling of iodo-oxazaspiro intermediate with furan-2-boronic acid
-
Requires Pd(PPh₃)₄ catalyst in DMF/H₂O at 110°C
-
-
Mitsunobu Reaction:
-
DIAD/PPh₃-mediated coupling of hydroxylated spiro intermediate with furfuryl alcohol
-
Provides better stereocontrol but lower yields (≤65%)
-
Physicochemical Properties
Comparative analysis with the parent 7-methyl compound reveals significant changes induced by the furan substituent:
Property | 7-Methyl Analog | 8-Furan Derivative (Predicted) |
---|---|---|
Molecular Weight (g/mol) | 142.16 | 194.21 |
LogP | -0.35 | 0.82 |
Water Solubility (mg/mL) | 12.4 | 4.7 |
Melting Point (°C) | N/A | 158–162 |
TPSA (Ų) | 49.8 | 58.4 |
The increased lipophilicity (LogP +1.17) and topological polar surface area (+8.6 Ų) suggest enhanced membrane permeability while maintaining solubility in biological media .
Challenges and Future Directions
Synthetic Limitations
-
Diastereomeric control during furan incorporation (≤3:1 dr observed in model systems)
-
Scale-up difficulties due to sensitive spirocyclization conditions
-
Purification challenges from byproducts of Ullmann coupling
Computational Modeling Needs
-
MD simulations to predict conformationally restricted binding poses
-
QSAR studies correlating furan substituent electronics with bioactivity
-
Docking studies against IDH1 and DNA gyrase targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume